FTY720 (S)-Phosphate

説明

特性

IUPAC Name |

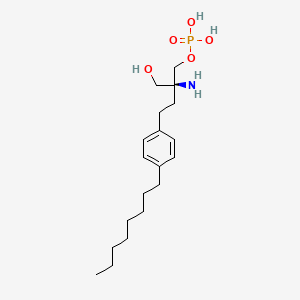

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127241 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-26-6 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402616-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fingolimod phosphate ester, S- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINGOLIMOD PHOSPHATE ESTER, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FTY720 (S)-Phosphate on S1P Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod), a structural analog of sphingosine, is a first-in-class, orally administered immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-Phosphate (FTY720-P).[1][3][4] FTY720-P acts as a potent agonist at four of the five known sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[1][5][6] Its therapeutic efficacy is primarily attributed to its action on the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a reduction of circulating lymphocytes.[4][7][8] This guide provides a detailed technical overview of the mechanism of action of FTY720-P on S1P receptors, focusing on its binding characteristics, signaling pathways, and the phenomenon of functional antagonism.

I. Binding Affinity and Receptor Selectivity

FTY720-P exhibits high affinity for S1P1, S1P3, S1P4, and S1P5 receptors, while being devoid of significant activity at the S1P2 receptor.[9][10] The binding of FTY720-P to these receptors is competitive with the endogenous ligand, S1P.[6]

Table 1: Binding Affinities (Ki, nM) of FTY720-P and S1P for Human S1P Receptors

| Ligand | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |

| FTY720-P | 0.44 | >10000 | 1.1 | 1.2 | 0.4 |

| S1P | 0.8 | 10 | 0.9 | 1.1 | 0.3 |

Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and cell systems used.

II. Signaling Pathways

Upon binding to S1P receptors, FTY720-P initiates a cascade of intracellular signaling events. The primary signaling pathways involve G-protein coupling and β-arrestin recruitment.

A. G-Protein Coupling

FTY720-P is a potent agonist for G-protein activation at S1P1, S1P3, S1P4, and S1P5 receptors. At the S1P1 receptor, FTY720-P and S1P stimulate [35S]-GTPγS incorporation to similar degrees, indicating comparable efficacy in activating G-proteins.[1][11] However, FTY720-P is significantly less potent at the S1P3 receptor compared to S1P.[1][11] In some cellular contexts, FTY720-P has been shown to selectively activate Gα12/13/Rho/ROCK signaling via the S1P2 receptor, leading to myofibroblast contraction.[9]

Table 2: Functional Potency (EC50, nM) of FTY720-P and S1P in [35S]-GTPγS Binding Assays

| Ligand | S1P1 | S1P3 | S1P4 | S1P5 |

| FTY720-P | 0.13 | 4.0 | 0.35 | 0.18 |

| S1P | 0.08 | 0.12 | 0.15 | 0.11 |

Data represents a summary from various studies and may differ based on experimental specifics.

B. β-Arrestin Recruitment

FTY720-P is a highly efficacious recruiter of β-arrestin to the S1P1 receptor.[1][11] In fact, it stimulates a higher level of β-arrestin recruitment at S1P1 receptors (132%) compared to the endogenous ligand S1P.[1][11] In contrast, at the S1P3 receptor, FTY720-P acts as a weak partial agonist, stimulating only 29% of the total β-arrestin recruited by S1P.[1][11] This efficient recruitment of β-arrestin by FTY720-P at the S1P1 receptor is a critical factor in its mechanism of action, leading to profound and prolonged receptor internalization.[1][11]

References

- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 7. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]

- 9. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of FTY720 (S)-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of FTY720 (S)-Phosphate, the active form of the immunomodulatory drug Fingolimod.

Discovery and Development

FTY720 (Fingolimod) is a pioneering drug in the class of sphingosine-1-phosphate (S1P) receptor modulators. Its journey began with the screening of natural products for immunosuppressive activity.

From Natural Product to Synthetic Drug: The discovery of FTY720 originated from a fungal secondary metabolite, myriocin (ISP-I), isolated from the culture broth of the fungus Isaria sinclairii.[1][2][3] This fungus was used in traditional Chinese medicine as an "eternal youth" nostrum.[1] Initial research focused on chemically modifying myriocin to simplify its complex structure while retaining its potent in vivo immunosuppressive effects, which were observed in rat skin allograft rejection tests.[1] This effort led to the first synthesis of FTY720 in 1992.[1]

Unlike its natural product predecessor ISP-I, which inhibits serine palmitoyltransferase, FTY720 was found to have a different mechanism of action.[1] Through reverse pharmacology, it was discovered that FTY720 is a prodrug that requires phosphorylation in vivo to become active.[1][4][5]

Mechanism of Action: S1P Receptor Modulation

FTY720 exerts its immunomodulatory effects by acting as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).

Phosphorylation is Key: After oral administration, FTY720, a structural analog of sphingosine, is phosphorylated by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form the active moiety, FTY720-phosphate.[1][6][7][8][9] This phosphorylation is crucial for its biological activity.

Interaction with S1P Receptors: FTY720-phosphate is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][7][9] It has no significant activity at the S1P2 receptor.[9][10] The therapeutic effects of FTY720 are primarily attributed to its action on the S1P1 receptor expressed on lymphocytes.[1][7]

Functional Antagonism and Lymphocyte Sequestration: The binding of FTY720-phosphate to S1P1 receptors on lymphocytes initially acts as an agonist. However, this binding leads to the aberrant internalization and subsequent degradation of the S1P1 receptor.[7][11][12][13] This downregulation of surface S1P1 receptors renders lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs (lymph nodes and thymus).[3][7][13][14] Consequently, autoreactive lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and other tissues.[7][15] This leads to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[6][16]

The (S)-enantiomer of FTY720-phosphate is the pharmacologically active form, exhibiting significantly more potent binding affinities to S1P receptors and greater inhibitory activity on lymphocyte migration compared to the (R)-isomer.[17]

Signaling Pathway of FTY720 Action

Caption: FTY720 phosphorylation and S1P1 receptor modulation.

Quantitative Data

Table 1: S1P Receptor Binding Affinities (Kd, nM)

| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |

| (S)-FTY720-Phosphate | 0.283 | >10000 | 0.946 | Low nM | Low nM |

| Sphingosine-1-Phosphate (S1P) | 0.210 | High nM | 0.068 | Low nM | Low nM |

| Data derived from radioligand binding studies.[11] (S)-FTY720-Phosphate shows high affinity for S1P1 and S1P3, and is selective against S1P2.[11][12] Values for S1P4 and S1P5 are typically in the low nanomolar range.[1][17] |

Table 2: Pharmacokinetic Parameters of FTY720 (Oral Administration in Healthy Subjects)

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~12-24 hours | [6] |

| Elimination Half-life (t½) | ~6-9 days | [16] |

| Apparent Volume of Distribution (Vd/F) | High (crosses blood-brain barrier) | [4] |

| Metabolism | Phosphorylation by SphK2 | [4][8] |

| FTY720 exhibits dose-proportional pharmacokinetics.[16] Food does not significantly affect its absorption.[18] |

Synthesis of this compound

The therapeutic activity of FTY720-phosphate resides in the (S)-enantiomer.[17] Therefore, stereoselective synthesis is critical. A common and effective method involves enzymatic kinetic resolution.

Synthetic Workflow: Lipase-Catalyzed Asymmetric Synthesis

Caption: Chemoenzymatic synthesis of (S)-FTY720-Phosphate.

Experimental Protocols

Key Step: Lipase-Catalyzed Enantioselective O-Acylation of N-acetyl FTY720

This protocol is based on established methods for producing enantiomerically pure FTY720.[17][19]

-

Preparation of Substrate: Racemic FTY720 is first protected at the amino group, for example, by reacting with acetic anhydride to form N-acetyl FTY720.

-

Enzymatic Resolution:

-

Dissolve racemic N-acetyl FTY720 in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate.

-

Introduce a lipase enzyme (e.g., lipase from Candida antarctica). Lipases exhibit high enantioselectivity for this reaction.

-

Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40°C). The lipase will selectively acylate the primary hydroxyl group of one enantiomer (e.g., the S-enantiomer) much faster than the other.

-

Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached.

-

-

Separation:

-

Stop the reaction and remove the enzyme by filtration.

-

The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

-

Separate these two compounds using column chromatography. This separation is straightforward due to the difference in polarity.

-

-

Deprotection and Phosphorylation:

-

Take the purified, acylated (S)-enantiomer and subject it to hydrolysis (e.g., using a base like sodium hydroxide) to remove both the O-acetyl and N-acetyl groups, yielding (S)-FTY720.

-

The resulting (S)-FTY720 can then be phosphorylated using a suitable phosphorylating agent (e.g., phosphorus oxychloride followed by hydrolysis) to yield the final product, (S)-FTY720-Phosphate. The product is purified to >99.5% enantiomeric excess (ee).[17]

-

Conclusion

The development of FTY720 from a natural product into a first-in-class S1P receptor modulator represents a significant achievement in drug discovery. Its unique mechanism of action, which relies on the in vivo phosphorylation to the active (S)-enantiomer and subsequent functional antagonism of the S1P1 receptor, has established a new therapeutic paradigm for autoimmune diseases like multiple sclerosis. The successful stereoselective synthesis, often employing enzymatic resolution, is crucial for producing the pharmacologically active agent. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development.

References

- 1. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brain penetration of the oral immunomodulatory drug FTY720 and its phosphorylation in the central nervous system during experimental autoimmune encephalomyelitis: consequences for mode of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immune modulator FTY720 inhibits sphingosine-1-phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of FTY720 clinical pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators Based on Reverse Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FTY720: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple Sclerosis Updates: Isaria sinclairii / FTY720 ( fingolimod) - A Chinese "medicine" for Multiple Sclerosis [formultiplesclerosis.blogspot.com]

- 16. Multiple-dose FTY720: tolerability, pharmacokinetics, and lymphocyte responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The In Vivo Transformation of FTY720: A Technical Guide to its Phosphorylation into the Active Moiety, FTY720 (S)-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis, is a prodrug that requires in vivo phosphorylation to exert its therapeutic effects. This biotransformation is a critical step, converting FTY720 into its active metabolite, FTY720 (S)-phosphate, which then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth exploration of the enzymatic phosphorylation of FTY720, detailing the key enzymes, their kinetics, and the subcellular and tissue-specific context of this vital process. Furthermore, it outlines the experimental protocols for studying this phosphorylation event and presents the downstream signaling consequences of FTY720-phosphate's interaction with its targets.

The Enzymatic Engine: Sphingosine Kinases and FTY720 Phosphorylation

The in vivo phosphorylation of FTY720 is primarily catalyzed by sphingosine kinases (SphK), with two isoforms, SphK1 and SphK2, being the key players.[1][2][3] While both isoforms can phosphorylate FTY720, Sphingosine Kinase 2 (SphK2) is significantly more efficient.[4][5][6] This heightened efficiency is attributed to a lower Michaelis constant (Km) of SphK2 for FTY720, indicating a higher affinity for the substrate.[5][6]

SphK1 is predominantly located in the cytoplasm and translocates to the plasma membrane upon activation.[1][4][7] In contrast, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[1][2][4][8] This differential subcellular localization of the two kinase isoforms likely influences the site of FTY720 phosphorylation and the subsequent biological activities of the resulting FTY720-phosphate.

Quantitative Analysis of FTY720 Phosphorylation Kinetics

The following table summarizes the key kinetic parameters for the phosphorylation of FTY720 by human Sphingosine Kinase 1 and 2.

| Enzyme | Substrate | Km (μM) | Relative Efficiency (Compared to SphK1) | Reference |

| Human SphK1 | FTY720 | - | 1x | [5] |

| Human SphK2 | FTY720 | Lower than SphK1 | ~30x higher | [5][6] |

| U937 cell & mouse kidney extracts | FTY720 | 16-19 | - | [9] |

Note: Specific Vmax values were not consistently reported across the literature.

Tissue and Subcellular Distribution of FTY720 and FTY720-Phosphate

Following oral administration, FTY720 and its phosphorylated form are distributed throughout the body. Studies in mice have shown that FTY720 and FTY720-phosphate accumulate in lymphoid tissues, which is consistent with the drug's mechanism of action in sequestering lymphocytes.[10] A detailed analysis of subcellular distribution in murine splenocytes revealed a significant accumulation of both FTY720 and FTY720-phosphate within these immune cells.

The following table presents the subcellular concentrations of FTY720 and FTY720-phosphate in murine splenocytes after in vitro incubation.

| Compartment | FTY720 (ng/mL) | FTY720-Phosphate (ng/mL) | Reference |

| Supernatant | 55.77 ± 33.57 | - | [11] |

| Cytosol | 54.59 ± 24.70 | - | [11] |

Note: The original study also provides molar concentrations and distribution in SphK1- and SphK2-deficient cells, highlighting the critical role of these enzymes in the intracellular accumulation of the phosphorylated form.

Experimental Protocols for Studying FTY720 Phosphorylation

Sphingosine Kinase Activity Assay

The activity of SphK1 and SphK2 in phosphorylating FTY720 can be determined using various methods, including radioisotope-based assays and luminescence-based assays.

Principle of the Assay: The assay measures the transfer of the gamma-phosphate from radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) to FTY720, catalyzed by a source of sphingosine kinase (e.g., purified enzyme, cell lysate). The resulting radiolabeled FTY720-phosphate is then separated from the unreacted ATP and quantified.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing the sphingosine kinase source, FTY720, and [γ-33P]ATP.[9]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.[9]

-

Termination and Separation: Stop the reaction and separate the FTY720-phosphate from the ATP. This can be achieved through methods like liquid-liquid extraction or by utilizing the adherence of the phosphorylated product to the wells of a microplate.[9]

-

Quantification: Measure the amount of radiolabeled FTY720-phosphate using a scintillation counter.[9]

Alternatively, a luminescence-based assay can be employed, which measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[12] The decrease in ATP is proportional to the kinase activity.

Quantification of FTY720 and FTY720-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of FTY720 and FTY720-phosphate in biological matrices.[13][14][15][16]

Sample Preparation:

-

Matrix: Whole blood, plasma, or tissue homogenates can be used.[13][15][16][17]

-

Extraction: A liquid-liquid extraction or protein precipitation is typically performed to isolate the analytes from the biological matrix.[13][16][17] An internal standard (e.g., a deuterated analog of FTY720) is added to correct for extraction efficiency and matrix effects.[15]

-

Reconstitution: The extracted sample is then reconstituted in a solvent compatible with the LC system.

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected onto a liquid chromatography column (e.g., a C18 column) to separate FTY720 and FTY720-phosphate from other components.[13][15]

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for FTY720 and FTY720-phosphate are monitored for highly selective and sensitive quantification.[13][14]

Signaling Pathways and Downstream Effects

The phosphorylation of FTY720 is the gateway to its pharmacological activity. FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P1,3,4,5).[18] Its primary therapeutic effect in multiple sclerosis is mediated through its action on the S1P1 receptor on lymphocytes.

References

- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 3. FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 5. Phosphorylation of the immunomodulatory drug FTY720 by sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine Kinase 2 Phosphorylation of FTY720 is Unnecessary for Prevention of Light-Induced Retinal Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of sphingosine kinase localization in sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS/MS determination of FTY720 and FTY720-phosphate in murine intracellular compartments and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. The Effects of Fingolimod (FTY720) on Leukocyte Subset Circulation cannot be Behaviourally Conditioned in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of an LC‒MS/MS method for the determination of cyclocreatine phosphate and its related endogenous biomolecules in rat heart tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FTY720 (S)-Phosphate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (S)-Phosphate, the biologically active form of the immunomodulatory drug Fingolimod, is a potent sphingosine-1-phosphate (S1P) receptor agonist. Fingolimod, a structural analog of sphingosine, is a prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 to its active (S)-phosphate enantiomer.[1] This active metabolite plays a crucial role in lymphocyte trafficking and has been approved for the treatment of relapsing-remitting multiple sclerosis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, chemically named (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol, is the single stereoisomer responsible for the pharmacological activity of Fingolimod.[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol | [3] |

| Synonyms | (S)-FTY720P, (S)-Fingolimod Phosphate | [3] |

| CAS Number | 402616-26-6 | [3] |

| Molecular Formula | C₁₉H₃₄NO₅P | [3] |

| Molecular Weight | 387.45 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Chloroform: 0.5 mg/mL. Unstable in solutions; fresh preparation is recommended. | [3][4] |

| Storage | -20°C | [3] |

| Purity | ≥98% | [3] |

Pharmacological Properties

This compound is a potent agonist at four of the five S1P receptors, with a significantly lower affinity for the S1P2 receptor. Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.

Receptor Binding Affinities and Potency

The binding affinities (Ki) and potency (EC50) of this compound for human S1P receptors are summarized below.

| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference(s) |

| S1P₁ | 2.1 | 0.4 | [3][5] |

| S1P₃ | 5.9 | 54 | [3][5] |

| S1P₄ | 23 | 26 | [3][5] |

| S1P₅ | 2.2 | 1.8 | [3][5] |

Signaling Pathways

The binding of this compound to the S1P1 receptor initiates a cascade of intracellular events, primarily leading to receptor internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.

Experimental Protocols

Asymmetric Synthesis of this compound

A practical asymmetric synthesis of this compound can be achieved through a lipase-catalyzed acylation as a key step.[6] The following is a generalized protocol based on published methods:

-

N-Acetylation of FTY720: Racemic FTY720 is acetylated to yield N-acetyl FTY720.

-

Enzymatic Resolution: The racemic N-acetyl FTY720 is subjected to enantioselective O-acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). This reaction selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

-

Separation: The resulting mixture is separated by column chromatography to isolate the desired enantiomerically pure N-acetyl FTY720.

-

Phosphorylation: The hydroxyl group of the purified (S)-N-acetyl FTY720 is phosphorylated using a suitable phosphorylating agent (e.g., dibenzyl phosphite followed by hydrogenolysis).

-

Deprotection: The acetyl group is removed under basic conditions to yield this compound.

-

Purification: The final product is purified by chromatography to obtain the enantiomerically pure (>99.5% ee) this compound.[6]

S1P1 Receptor Internalization Assay

This assay is used to quantify the ability of this compound to induce the internalization of the S1P1 receptor.[7]

-

Cell Culture: HEK293 cells stably expressing a GFP-tagged S1P1 receptor (S1P1-GFP) are cultured in DMEM supplemented with 10% FBS.

-

Cell Plating: Cells are seeded onto fibronectin-coated glass-bottom dishes and allowed to adhere overnight.

-

Serum Starvation: The medium is replaced with serum-free DMEM for 2 hours prior to the experiment to reduce background S1P levels.

-

Compound Treatment: Cells are treated with this compound at various concentrations for 1 hour. A vehicle control is also included.

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Imaging: The subcellular localization of S1P1-GFP is visualized using confocal microscopy. In untreated cells, GFP fluorescence is predominantly at the plasma membrane. Upon treatment with this compound, the fluorescence internalizes into intracellular vesicles.

-

Quantification: The degree of internalization can be quantified by measuring the fluorescence intensity in the cytoplasm versus the membrane.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.[8][9]

-

Assay Principle: The PathHunter® β-arrestin assay (DiscoverX) is a common method. It utilizes enzyme fragment complementation. The S1P1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Cell Line: A cell line co-expressing the tagged S1P1 receptor and β-arrestin is used.

-

Compound Addition: Cells are incubated with this compound.

-

Recruitment and Complementation: Agonist binding to the S1P1 receptor induces the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.

-

Signal Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Experimental Workflows

In Vitro Evaluation of this compound

In Vivo Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Model

Conclusion

This compound is a pivotal molecule in the field of immunomodulation, with a well-defined mechanism of action centered on the functional antagonism of the S1P1 receptor. Its chemical and pharmacological properties have been extensively characterized, providing a solid foundation for its clinical use and for the development of next-generation S1P receptor modulators. The experimental protocols and workflows outlined in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in various disease contexts.

References

- 1. FTY720 story. Its discovery and the following accelerated development of sphingosine 1-phosphate receptor agonists as immunomodulators based on reverse pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FTY720 (fingolimod) in Multiple Sclerosis: therapeutic effects in the immune and the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis and biological evaluation of the enantiomeric isomers of the immunosuppressive FTY720-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

FTY720 (S)-Phosphate: A Comprehensive Technical Guide to its Binding Affinity and Signaling at S1P Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with FTY720 (S)-Phosphate (Fingolimod-phosphate), the active metabolite of the immunosuppressive drug Fingolimod (Gilenya). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sphingosine-1-phosphate (S1P) receptor modulators.

FTY720 is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate.[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to form this compound, which then acts as a potent agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2][3] It is notably inactive at the S1P2 receptor.[3] This interaction with S1P receptors, particularly S1P1 on lymphocytes, leads to their internalization and degradation, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. This mechanism is central to its therapeutic efficacy in relapsing-remitting multiple sclerosis.[2]

Quantitative Binding Affinity of this compound for S1P Receptors

The binding affinity and functional potency of this compound for the S1P receptor subtypes have been characterized using various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd), inhibitory constants (Ki), and half-maximal effective concentrations (EC50), providing a comparative view of its selectivity profile.

| Receptor Subtype | Ligand | Assay Type | Value | Reference |

| S1P1 | This compound | Radioligand Binding ([³H]-FTY720-P) | Kd: 0.40 ± 0.05 nM | [4] |

| This compound | [³⁵S]GTPγS Functional Assay | pEC50: 9.32 ± 0.02 | [4] | |

| This compound | β-arrestin Recruitment | pEC50: 8.16 ± 0.05 | [4] | |

| S1P3 | This compound | Radioligand Binding ([³H]-FTY720-P) | Kd: 1.10 ± 0.10 nM | [4] |

| This compound | [³⁵S]GTPγS Functional Assay | pEC50: 8.44 ± 0.08 | [4] | |

| This compound | β-arrestin Recruitment | pEC50: 7.00 ± 0.04 | [4] | |

| S1P4 | This compound | [³⁵S]GTPγS Functional Assay | EC50: ~0.3–0.6 nM | [5] |

| S1P5 | This compound | [³⁵S]GTPγS Functional Assay | EC50: ~0.3–0.6 nM | [5] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for S1P receptors expressed in cell membranes.

Materials:

-

Cell membranes expressing the S1P receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³²P]S1P or [³H]-FTY720-P)

-

Unlabeled this compound

-

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA)[6]

-

96-well filter plates (e.g., GF/B glass fiber)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Dilute the cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[6]

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the diluted cell membranes to each well.

-

Add 50 µL of the serially diluted unlabeled this compound or assay buffer (for total binding) to the respective wells. For non-specific binding, a high concentration of unlabeled ligand is used.

-

Pre-incubate the plate at room temperature for 30 minutes.[6]

-

Add 50 µL of the radioligand (e.g., 0.1-0.2 nM [³²P]S1P) to each well to initiate the binding reaction.[6]

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[6][7]

-

Terminate the reaction by rapid vacuum filtration through the 96-well filter plate, followed by several washes with ice-cold wash buffer.[7]

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

Materials:

-

Cell membranes expressing the S1P receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

This compound

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Thaw the cell membranes and dilute them in assay buffer containing GDP (e.g., 10 µM).

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted cell membranes.

-

Add the serially diluted this compound or buffer (for basal binding) to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure the incorporated radioactivity.

Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data are then plotted against the agonist concentration and fitted to a sigmoidal curve to determine the EC50 and Emax values.

S1P Receptor Signaling Pathways

This compound binding to S1P receptors initiates a cascade of intracellular signaling events, which are dependent on the specific G-protein subtypes coupled to each receptor.

S1P1 Signaling

S1P1 exclusively couples to the Gαi family of G-proteins.[8] Activation of S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi, the βγ subunits can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[9][10]

S1P3 Signaling

S1P3 is more promiscuous in its G-protein coupling, interacting with Gαi, Gαq, and Gα12/13.[8]

-

Gαi: Similar to S1P1, this leads to adenylyl cyclase inhibition.

-

Gαq: This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gα12/13: This activates the small GTPase Rho, leading to the activation of Rho-associated kinase (ROCK), which is involved in cytoskeletal rearrangements and cell contraction.[11]

S1P4 Signaling

S1P4 couples to Gαi and Gα12/13.[12] The downstream signaling pathways are therefore similar to those activated by S1P1 and the Gα12/13-mediated pathway of S1P3, leading to adenylyl cyclase inhibition and Rho/ROCK activation, respectively.[13]

S1P5 Signaling

S1P5 primarily couples to Gαi and Gα12/13.[8] Its activation leads to the inhibition of adenylyl cyclase and activation of the Rho pathway, similar to S1P4. S1P5 is predominantly expressed in oligodendrocytes and natural killer cells.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 4. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytosolic phospholipase A2α activation induced by S1P is mediated by the S1P3 receptor in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sphingosine 1-phosphate receptor S1P4 regulates cell shape and motility via coupling to Gi and G12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

The Role of FTY720 (S)-Phosphate in Lymphocyte Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (fingolimod), a sphingosine analogue, is a first-in-class oral immunomodulator approved for the treatment of relapsing-remitting multiple sclerosis.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, FTY720 (S)-phosphate (FTY720-P), which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[2][3] This guide provides a comprehensive technical overview of the mechanism of action of FTY720-P, focusing on its pivotal role in regulating lymphocyte trafficking. It delves into the molecular interactions, signaling pathways, and cellular consequences of FTY720-P-mediated S1P receptor modulation. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in immunology and drug development.

Introduction: The Sphingosine-1-Phosphate Axis in Lymphocyte Egress

Lymphocyte trafficking is a tightly regulated process essential for immune surveillance and response. A key component of this process is the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation. This egress is critically dependent on the sphingosine-1-phosphate (S1P) signaling pathway.[3][4]

S1P is a bioactive sphingolipid that is abundant in the blood and lymph but present at low concentrations within lymphoid tissues. This concentration gradient acts as a chemotactic signal, guiding lymphocytes out of the SLOs.[4] Lymphocytes express S1P receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P1 through S1P5. Of these, the S1P1 receptor is predominantly expressed on lymphocytes and plays a crucial role in their response to the S1P gradient, thereby facilitating their exit from lymphoid tissues.[5]

FTY720 Phosphorylation and Bioactivation

FTY720 is a prodrug that, upon oral administration, is rapidly phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-P.[6] This phosphorylation is essential for its biological activity, as FTY720-P, not FTY720 itself, is the molecule that interacts with S1P receptors.[3]

Molecular Mechanism of Action: S1P Receptor Modulation

FTY720-P acts as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. It does not significantly interact with the S1P2 receptor.[7] Despite its agonistic nature, the primary and paradoxical effect of FTY720-P on lymphocyte trafficking is that of a "functional antagonist."[5]

This functional antagonism is achieved through the induction of profound and sustained internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[4][5] While the endogenous ligand S1P also induces S1P1 internalization, this process is typically followed by receptor recycling back to the cell surface. In contrast, FTY720-P-induced internalization leads to the targeting of the receptor for proteasomal degradation, resulting in a long-lasting down-regulation of S1P1 from the lymphocyte surface.[4][8]

By rendering lymphocytes unresponsive to the S1P gradient, FTY720-P effectively blocks their egress from SLOs.[3][4] This leads to a reversible sequestration of lymphocytes within the lymph nodes and a corresponding reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[9][10]

Quantitative Data

Binding Affinities and Potencies of FTY720-P at S1P Receptors

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of FTY720-P for human S1P receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| S1P1 | ~0.03 - 0.2 | ~0.3 - 0.6 |

| S1P3 | ~0.3 - 1.0 | ~3 |

| S1P4 | ~0.1 - 0.5 | ~0.3 - 0.6 |

| S1P5 | ~0.1 - 0.4 | ~0.3 - 0.6 |

Note: Values are approximate and can vary depending on the specific assay conditions.

Effect of FTY720 on Peripheral Blood Lymphocyte Counts

Clinical studies have consistently demonstrated a significant reduction in peripheral blood lymphocyte counts following FTY720 administration.

| Study Population | FTY720 Dosage | Mean Reduction in Lymphocyte Count | Time to Nadir |

| Healthy Volunteers | 0.5 mg/day | ~70-75% | ~2 weeks[9] |

| Multiple Sclerosis Patients | 0.5 mg/day | ~70%[9][11] | ~2 weeks[9] |

| Multiple Sclerosis Patients | 1.25 mg/day | ~73% | ~2 weeks |

Note: Lymphocyte counts typically remain low throughout the duration of treatment and gradually return towards baseline upon discontinuation.[12]

Signaling Pathways

The binding of FTY720-P to S1P1 receptors initiates a cascade of intracellular signaling events. A key event in the context of lymphocyte trafficking is the recruitment of β-arrestin, which plays a critical role in receptor internalization. FTY720-P is a potent inducer of β-arrestin recruitment to the S1P1 receptor.[1][13] This is followed by the engagement of the clathrin-mediated endocytosis machinery, leading to the formation of endocytic vesicles containing the receptor-ligand complex.

Downstream of G-protein activation, S1P1 signaling can influence various cellular processes through pathways such as the PI3K-Akt and MAPK/ERK pathways. However, the sustained internalization and degradation of the receptor effectively terminates these signaling cascades in the context of lymphocyte egress.

Experimental Protocols

S1P1 Receptor Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the internalization of the S1P1 receptor on the surface of lymphocytes following treatment with FTY720-P.

Materials:

-

Primary lymphocytes or a cell line expressing tagged S1P1

-

FTY720-P

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-S1P1 antibody or antibody against the tag

-

Flow cytometer

Procedure:

-

Culture lymphocytes to the desired density.

-

Treat the cells with a range of FTY720-P concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control for a specified time (e.g., 1-4 hours) at 37°C.

-

Wash the cells twice with cold PBS to stop the internalization process.

-

Resuspend the cells in cold FACS buffer.

-

Incubate the cells with a saturating concentration of the fluorochrome-conjugated anti-S1P1 antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the S1P1 staining.

-

Calculate the percentage of S1P1 internalization relative to the vehicle-treated control cells.

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This assay measures the ability of lymphocytes to migrate towards an S1P gradient and the inhibitory effect of FTY720-P.

Materials:

-

Lymphocytes

-

FTY720-P

-

S1P

-

Transwell inserts (with a pore size suitable for lymphocytes, e.g., 5 µm)

-

24-well plate

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Cell counting solution (e.g., Trypan Blue) or a fluorescence-based cell viability assay

Procedure:

-

Pre-treat lymphocytes with various concentrations of FTY720-P or vehicle for 1-2 hours at 37°C.

-

Add assay medium containing S1P (chemoattractant) to the lower chamber of the 24-well plate. Add assay medium without S1P to control wells.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated lymphocytes to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a hemocytometer with Trypan Blue or a fluorescence plate reader if using a viability dye.

-

Calculate the percentage of migration inhibition by FTY720-P compared to the vehicle-treated cells migrating towards S1P.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to S1P receptors upon agonist binding.

Materials:

-

Cell membranes expressing the S1P receptor of interest

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

FTY720-P

-

GDP

-

Assay buffer (containing MgCl2 and other necessary ions)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of FTY720-P in the assay buffer.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes.

-

Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Determine the EC50 value for FTY720-P-stimulated [35S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor internalization.

Materials:

-

A cell line co-expressing the S1P1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

-

FTY720-P

-

Assay-specific substrate or detection reagents

-

Plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence)

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of FTY720-P to the wells.

-

Incubate for a specified time at 37°C to allow for β-arrestin recruitment.

-

Add the substrate or detection reagents according to the manufacturer's protocol.

-

Measure the signal using a plate reader.

-

Plot the signal as a function of FTY720-P concentration to determine the EC50 for β-arrestin recruitment.[1][13]

Conclusion

This compound is a potent immunomodulator that exerts its effects by acting as a functional antagonist of the S1P1 receptor on lymphocytes. Its ability to induce profound and sustained receptor internalization and degradation disrupts the S1P-dependent egress of lymphocytes from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. This mechanism of action underlies its therapeutic efficacy in autoimmune diseases like multiple sclerosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to further understand the intricate role of the S1P signaling pathway in immune regulation and to develop novel therapeutics targeting this axis.

References

- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FTY720 blocks egress of T cells in part by abrogation of their adhesion on the lymph node sinus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent signaling induced by FTY720-phosphate is mediated by internalized S1P1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Lymphocyte recovery after fingolimod discontinuation in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on FTY720 (S)-Phosphate as a Functional Antagonist of S1P1

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (Fingolimod) is a structural analog of sphingosine that, upon phosphorylation in vivo to FTY720 (S)-Phosphate, acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[1] While it is an agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), its therapeutic effect, particularly in multiple sclerosis, is primarily attributed to its action on the S1P1 receptor.[2][3] this compound functions as a functional antagonist of S1P1. This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the functional antagonism of S1P1 by this compound.

Mechanism of Functional Antagonism

The term "functional antagonist" arises from the unique downstream consequences of this compound binding to the S1P1 receptor, which differ significantly from the effects of the endogenous ligand, S1P.[2] While both molecules are agonists that trigger initial receptor activation, this compound induces a persistent and irreversible internalization and subsequent proteasomal degradation of the S1P1 receptor.[1][2] This leads to a long-lasting desensitization of cells, such as lymphocytes, to the endogenous S1P gradient, effectively antagonizing the receptor's function.[4]

In contrast, S1P-induced internalization is followed by receptor recycling back to the cell surface, allowing for the restoration of cellular responsiveness.[1][5] The sustained downregulation of S1P1 by this compound is a key mechanism underlying its therapeutic efficacy, particularly in preventing the egress of lymphocytes from secondary lymphoid organs.[3][4]

Quantitative Data

The interaction of this compound and S1P with S1P receptors has been quantified through various in vitro assays. The following tables summarize key binding affinities and functional potencies.

Table 1: Binding Affinities (Kd) of this compound and S1P at S1P Receptor Subtypes

| Ligand | S1P1 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | S1P2 (nM) |

| This compound | High Affinity | High Affinity | High Affinity | High Affinity | No Affinity |

| S1P | High Affinity | Higher Affinity than S1P1 | High Affinity | High Affinity | High Affinity |

Note: Specific numerical Kd values can vary between studies and experimental systems. The table reflects the general affinity profile. FTY720 is phosphorylated in vivo to its active form, FTY720-phosphate, which is a potent agonist for all S1P receptors except S1P2.[6]

Table 2: Functional Potency (pEC50) of this compound for S1P1 Internalization

| Ligand | pEC50 for S1P1 Internalization |

| This compound | 9.15 ± 0.10 |

Data from flow cytometry analysis of fluorescent antibody-stained CHO-S1P1 cells after a 60-minute incubation period.[1]

S1P1 Signaling Pathways

Upon activation by an agonist, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gi/o family of G proteins.[7] This initiates a signaling cascade with various cellular outcomes. The functional antagonism of this compound is intimately linked to the differential engagement of downstream signaling components, particularly β-arrestin.

Canonical S1P1 Signaling

The binding of the endogenous ligand S1P to S1P1 leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can activate various downstream effectors, including Phospholipase C (PLC) and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.[9]

Figure 1: Canonical S1P1 Signaling Pathway.

This compound-Induced Internalization and Degradation

This compound binding to S1P1 also activates G protein signaling but additionally promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[10] This phosphorylation event serves as a docking site for β-arrestin.[1] The recruitment of β-arrestin not only desensitizes the receptor from further G protein activation but also acts as a scaffold for components of the endocytic machinery, leading to clathrin-mediated endocytosis.[10]

Crucially, this compound-bound S1P1 receptors are targeted for ubiquitination and subsequent degradation by the proteasome, preventing their recycling to the plasma membrane.[1][2] This leads to a profound and sustained loss of S1P1 from the cell surface.

Figure 2: FTY720 (S)-P Induced S1P1 Internalization.

Experimental Protocols

Characterizing the functional antagonism of this compound on S1P1 involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for the S1P1 receptor.

Protocol:

-

Membrane Preparation: Culture cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells) and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) and increasing concentrations of the unlabeled competitor ligand (this compound or S1P).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the competitor ligand concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value, which can then be used to calculate the Ki (and subsequently Kd).

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.[11]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing S1P1 as described in the radioligand binding assay.

-

Assay Buffer: Use an assay buffer containing GDP to ensure that G proteins are in their inactive state.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, the test agonist (this compound or S1P) at various concentrations, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[12] Agonist binding to S1P1 will promote the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the [³⁵S]GTPγS binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

S1P1 Receptor Internalization Assay

This assay visually and quantitatively measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments.

Protocol:

-

Cell Culture: Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP) onto glass-bottom dishes or 96-well imaging plates.[13]

-

Serum Starvation: Before the experiment, serum-starve the cells for a few hours to reduce basal receptor activation.

-

Ligand Treatment: Treat the cells with the desired concentration of this compound or S1P for a specific time course (e.g., 5, 15, 30, 60 minutes).[10] Include an untreated control.

-

Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde.[10] If necessary, permeabilize the cells and stain with antibodies against endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) to colocalize the internalized receptor.[10] Stain the nuclei with a fluorescent dye like DAPI or Hoechst for cell segmentation.

-

Imaging: Acquire images using a high-content imaging system or a confocal microscope.

-

Image Analysis: Use image analysis software to quantify the internalization of the S1P1-EGFP signal. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

-

Data Analysis: Plot the percentage of receptor internalization against time or ligand concentration to characterize the kinetics and potency of internalization.

Figure 3: S1P1 Receptor Internalization Assay Workflow.

Conclusion

This compound's role as a functional antagonist of the S1P1 receptor is a paradigm of nuanced pharmacology, where an initial agonistic action leads to a profound and therapeutically relevant antagonistic outcome. The persistent internalization and degradation of the S1P1 receptor, driven by a distinct molecular mechanism involving β-arrestin and the ubiquitin-proteasome system, underpins its clinical efficacy. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the unique interactions between S1P1 and its ligands, facilitating the development of next-generation S1P receptor modulators.

References

- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of sphingosine-1-phosphate receptors by FTY720 inhibits angiogenesis and tumor vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTY720 (Gilenya) Phosphate Selectivity of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1) G Protein-coupled Receptor Requires Motifs in Intracellular Loop 1 and Transmembrane Domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

The Pharmacokinetic Profile of FTY720 (S)-Phosphate: A Deep Dive into Preclinical Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) receptor modulator that has garnered significant attention in the fields of immunology and neurology. Upon oral administration, this prodrug is rapidly phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-phosphate.[1][2] This active moiety is the key mediator of the therapeutic effects of FTY720, primarily through its interaction with S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][3] Understanding the pharmacokinetic properties of this compound in preclinical models is paramount for the rational design of clinical trials and the development of novel S1P receptor modulators. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, details the experimental protocols for its evaluation, and illustrates the underlying signaling pathways.

Data Presentation: Pharmacokinetics of FTY720 and its Derivatives in Preclinical Models

The following tables summarize the available pharmacokinetic data for FTY720 and its derivatives in various preclinical models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including dose, formulation, and analytical methods.

Table 1: Pharmacokinetic Parameters of FTY720 in Dogs Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | AUCinf (ng·h/mL) | T1/2 (h) | Reference |

| 0.01 | 0.6 | 12.0 | 41.4 | 52.3 | 69.4 | [4][5] |

| 0.05 | 3.7 | 14.7 | 238.6 | 318.0 | 74.9 | [4][5] |

| 0.1 | 4.8 | 21.3 | 311.1 | 361.1 | 49.5 | [4][5] |

Table 2: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Mice

| Route | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUClast (nM·h) | Bioavailability (%) | Reference |

| IV | 5 | - | - | 714 | - | [6] |

| IP | 10 | 1460 | 0.25 | 1060 | 86 | [6] |

| PO | 10 | 161 | 1 | 227 | 16 | [6] |

| PO | 50 | 1370 | 2 | 5020 | 69 | [6] |

Table 3: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Rats

| Route | Dose (mg/kg) | Cmax (nM) | AUClast (nM·h) | Bioavailability (%) | Reference |

| IV | - | - | 1770 | - | [6] |

| PO | 10 | 279 | 1440 | 24 | [6] |

| PO | 30 | 788 | 6180 | 35 | [6] |

| PO | 100 | 1030 | 16800 | 28 | [6] |

Experimental Protocols

Animal Models and Drug Administration

Standard preclinical species for pharmacokinetic studies of FTY720 include mice and rats.[7][8]

Oral Administration (Gavage) in Mice:

A common method for oral administration in mice is gavage. The following is a general protocol:

-

Animal Restraint: The mouse is firmly restrained by the scruff of the neck to immobilize the head.

-

Gavage Needle Insertion: A ball-tipped gavage needle attached to a syringe is gently inserted into the esophagus.

-

Substance Administration: The FTY720 solution or suspension is slowly administered into the stomach.

-

Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.

Blood Sample Collection

Serial blood sampling is crucial for constructing accurate pharmacokinetic profiles.

Blood Collection from Rats:

-

Saphenous Vein: This technique allows for the collection of small blood volumes at multiple time points without anesthesia. A needle is used to puncture the saphenous vein, and blood is collected into a capillary tube.

-

Cardiac Puncture: This is a terminal procedure used to collect a large volume of blood. The animal is anesthetized, and blood is drawn directly from the heart.

Bioanalytical Method: LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of FTY720 and its phosphate metabolite in biological matrices due to its high sensitivity and specificity.[3][9][10][11]

Sample Preparation:

A critical step in the bioanalytical process is the extraction of the analytes from the plasma or blood matrix. Common techniques include:

-

Protein Precipitation (PPT): This method involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected for analysis.[3][11]

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is added to the plasma sample, and after mixing and centrifugation, the organic layer containing the drug is separated and evaporated. The residue is then reconstituted for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate FTY720 and FTY720-phosphate from endogenous plasma components.

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of FTY720 and FTY720-phosphate.

Mandatory Visualizations

Signaling Pathway of this compound

FTY720-phosphate exerts its primary effect by acting as a functional antagonist of the S1P1 receptor.[12][13] Upon binding, it induces the internalization and subsequent degradation of the receptor, thereby preventing lymphocytes from egressing from lymph nodes.[2][12][13]

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of FTY720.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The data presented, along with the detailed experimental protocols and signaling pathway visualizations, offer valuable insights for researchers and drug development professionals. While a comprehensive and directly comparable dataset for this compound across all preclinical species remains to be fully elucidated in single publications, the information compiled herein serves as a robust starting point for further investigation and the design of future studies. The continued exploration of the pharmacokinetic and pharmacodynamic properties of FTY720 and its analogs will undoubtedly contribute to the development of more effective and safer immunomodulatory therapies.

References

- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Preliminary Study of Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Dogs | In Vivo [iv.iiarjournals.org]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. Single-dose FTY720 pharmacokinetics, food effect, and pharmacological responses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synchronized determination of fingolimod and its primary metabolite fingolimod phosphate in Whole blood: Bio-equivalence approach [sid.ir]

- 10. Liquid chromatography-tandem mass spectrometry for determination of fingolimod and its active metabolite fingolimod phosphate in whole blood of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]